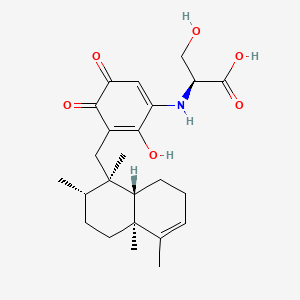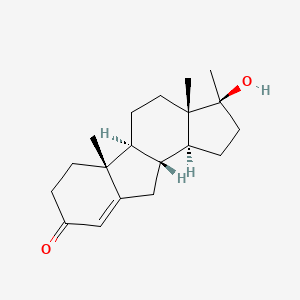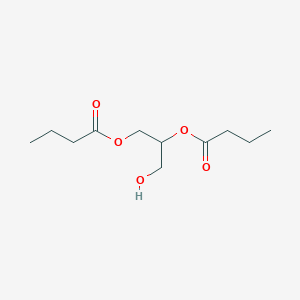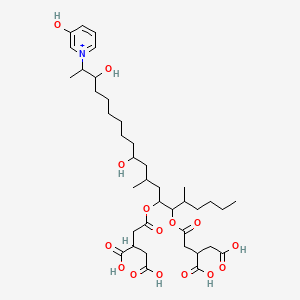
Fumonisin FP3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumonisin FP3, also known as fumonisin FP(3), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. Fumonisin FP3 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fumonisin FP3 is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Fumonisin Structure and Biosynthesis
Fumonisins, including FP3, are mycotoxins produced by Fusarium species, with structural complexity and biosynthetic pathways of interest. Ding, Bojja, and Du (2004) studied the protein Fum3p, necessary for the C-5 hydroxylation of fumonisins, a key step in their biosynthesis (Ding, Bojja, & Du, 2004). Additionally, Musser et al. (1996) identified a new series of fumonisins, including FP1-3, which differ in structure from the B series by having a 3-hydroxypyridinium moiety (Musser, Gay, Mazzola, & Plattner, 1996).
Fumonisin Impact on Health and Development
Fumonisins, including FP3, have significant health implications. Marasas et al. (2004) demonstrated their disruption of sphingolipid metabolism and neural tube development, linking them to human neural tube defects (Marasas et al., 2004). Moreover, Tomaszewska et al. (2021) explored the effects of fumonisins on bone and cartilage development in newborns prenatally exposed to these toxins (Tomaszewska et al., 2021).
Fumonisin Toxicity and Detoxification
The research on fumonisin toxicity and its detoxification is also significant. Galvano et al. (2002) highlighted the DNA damage in astrocytes exposed to fumonisin B1, a closely related compound, underlining the genotoxic potential of fumonisins (Galvano et al., 2002). Furthermore, Wang et al. (2023) identified three novel fumonisin detoxification transaminases, offering insights into potential remediation strategies (Wang et al., 2023).
Mechanisms of Fumonisin Biosynthesis
The mechanisms of fumonisin biosynthesis have been a topic of considerable research. For instance, Zaleta-Rivera et al. (2006) provided insights into the role of FUM14 in the esterification of fumonisins during their biosynthesis (Zaleta-Rivera, Xu, Yu, Butchko, Proctor, Hidalgo-Lara, Raza, Dussault, & Du, 2006). Additionally, Butchko, Plattner, and Proctor (2003) described the role of FUM13 in the C-3 carbonyl reduction, a critical step in fumonisin production (Butchko, Plattner, & Proctor, 2003).
Eigenschaften
CAS-Nummer |
182063-60-1 |
|---|---|
Produktname |
Fumonisin FP3 |
Molekularformel |
C39H62NO15+ |
Molekulargewicht |
784.9 g/mol |
IUPAC-Name |
2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C39H61NO15/c1-5-6-12-25(3)37(55-36(49)22-28(39(52)53)20-34(46)47)32(54-35(48)21-27(38(50)51)19-33(44)45)18-24(2)17-29(41)13-9-7-8-10-15-31(43)26(4)40-16-11-14-30(42)23-40/h11,14,16,23-29,31-32,37,41,43H,5-10,12-13,15,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |
InChI-Schlüssel |
SJFPAYWMTYRRGT-UHFFFAOYSA-O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonyme |
fumonisin FP(3) fumonisin FP3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





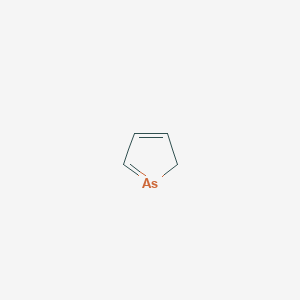
![(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one](/img/structure/B1251060.png)

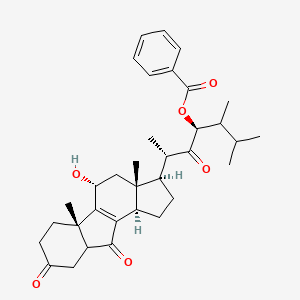

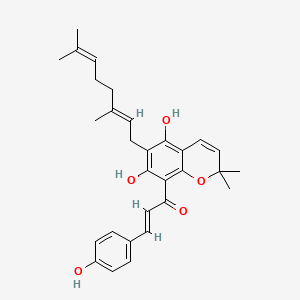
![[(2R,3S,4R,6R)-6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1251068.png)
![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)
